Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate
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Overview
Description
Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate is a chemical compound with a complex structure that includes an aniline group, a hydroxyimino group, and an oxopropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate typically involves the reaction of aniline derivatives with oxime esters under controlled conditions. One common method involves the condensation of aniline with an oxime ester in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency and cost-effectiveness, often involving the use of advanced catalysts and purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, oxo compounds, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the aniline group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-anilino-2-methyl-4(3H)-quinazolinone: A compound with a similar aniline group but different core structure.
Quinolinyl-pyrazoles: Compounds with similar functional groups but different heterocyclic cores.
Uniqueness
Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate is unique due to its combination of aniline, hydroxyimino, and oxopropanoate groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
91530-35-7 |
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Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl 3-anilino-2-hydroxyimino-3-oxopropanoate |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(14)8(12-15)9(13)11-7-5-3-2-4-6-7/h2-6,15H,1H3,(H,11,13) |
InChI Key |
CFIDCJISHYCJPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NO)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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